5-(Diphenylphosphoryl)pent-3-en-2-one
Description
5-(Diphenylphosphoryl)pent-3-en-2-one is an organophosphorus compound characterized by a phosphoryl group (P=O) attached to a conjugated enone system (pent-3-en-2-one) and two phenyl substituents. This structure grants it unique electronic and steric properties, making it a promising candidate for metal ion coordination and extraction applications. The conjugated double bond in the pentenone backbone enhances rigidity and electron delocalization, which may improve selectivity in binding to rare earth elements (REEs) and actinides .
Properties
CAS No. |
104723-30-0 |
|---|---|
Molecular Formula |
C17H17O2P |
Molecular Weight |
284.29 g/mol |
IUPAC Name |
5-diphenylphosphorylpent-3-en-2-one |
InChI |
InChI=1S/C17H17O2P/c1-15(18)9-8-14-20(19,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-13H,14H2,1H3 |
InChI Key |
AUMVRLUSGYOCRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthetic preparation of 5-(Diphenylphosphoryl)pent-3-en-2-one involves several routes. Here are some common methods:
Acetylene Addition Reaction: Starting from acetylene (ethyne), the addition of phenylmagnesium bromide (PhMgBr) followed by oxidation with phosphorus oxychloride (POCl₃) yields the desired compound.
Wittig Reaction: The reaction of a phosphonium ylide (prepared from triphenylphosphine and an alkyl halide) with an aldehyde or ketone leads to the formation of the target compound.
Industrial production methods may vary, but these synthetic routes provide a foundation for laboratory-scale synthesis.
Chemical Reactions Analysis
5-(Diphenylphosphoryl)pent-3-en-2-one participates in various chemical reactions:
Hydrogenation: Reduction of the triple bond to a double bond using hydrogen gas and a suitable catalyst.
Oxidation: Conversion of the double bond to a carbonyl group (ketone) using oxidizing agents.
Substitution Reactions: Substituting the phenyl group or the phosphoryl group with other functional groups.
Major products include derivatives with modified substituents or functional groups.
Scientific Research Applications
This compound finds applications in diverse fields:
Organic Synthesis: As a versatile building block for more complex molecules.
Medicinal Chemistry: Investigated for potential pharmaceutical properties due to its unique structure.
Materials Science: Used in the design of novel materials and polymers.
Mechanism of Action
The exact mechanism by which 5-(Diphenylphosphoryl)pent-3-en-2-one exerts its effects depends on the specific context. It may interact with cellular targets, modulate signaling pathways, or participate in chemical reactions within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The phosphoryl group distinguishes 5-(Diphenylphosphoryl)pent-3-en-2-one from other ketone-based compounds. Below is a comparative analysis with structurally related compounds:
Performance in Metal Extraction
- Target Compound vs. 5-(Diphenylphosphoryl)hexane-3-one: The conjugated enone in this compound may enhance metal ion selectivity due to increased electron delocalization, whereas the saturated hexanone derivative offers greater flexibility for coordinating larger ions like zirconium . Experimental studies on 5-(diphenylphosphoryl)hexane-3-one demonstrated >90% extraction efficiency for medium-heavy lanthanides (e.g., Nd, Sm) in countercurrent cascades . The target compound’s shorter chain and rigidity may favor lighter REEs or actinides like uranium.
- Comparison with Non-Phosphorylated Ketones: Simple phenyl ketones (e.g., 1-Phenylpentan-3-one) lack the phosphoryl group’s strong electron-withdrawing capacity, rendering them ineffective for metal extraction. The P=O group in phosphoryl ketones facilitates stronger Lewis acid-base interactions with metal ions .
Electronic and Computational Insights
Density-functional theory (DFT) studies highlight the role of exact exchange in modeling phosphoryl-containing compounds. The electron-withdrawing phosphoryl group reduces electron density at the ketone oxygen, enhancing its Lewis basicity for metal coordination . Gradient-corrected functionals (e.g., B3LYP) accurately predict the electronic structure of such systems, aiding in the design of optimized extractants .
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